Cas no 881-50-5 (N-(4-Bromo-2-nitrophenyl)acetamide)

N-(4-Bromo-2-nitrophenyl)acetamide is a brominated nitro-substituted acetanilide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features—a bromo group at the para position and a nitro group ortho to the acetamide moiety—make it a versatile intermediate for further functionalization, such as nucleophilic aromatic substitution or reduction reactions. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile facilitates the preparation of more complex aromatic systems, particularly in the development of agrochemicals or bioactive molecules. The presence of both electron-withdrawing groups enhances its utility in cross-coupling reactions and heterocycle formation.
N-(4-Bromo-2-nitrophenyl)acetamide structure
881-50-5 structure
Product Name:N-(4-Bromo-2-nitrophenyl)acetamide
CAS No:881-50-5
MF:C8H7BrN2O3
MW:259.056781053543
MDL:MFCD00024299
CID:726692
PubChem ID:136690
Update Time:2025-10-28

N-(4-Bromo-2-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Bromo-2-nitrophenyl)acetamide
    • 4'-BROMO-2'-NITROACETANILIDE
    • Acetamide, N-(4-bromo-2-nitrophenyl)-
    • 2-acetamido-5-bromonitrobenzene
    • 4-Brom-2-nitro-acetanilid
    • acetic acid-(4-bromo-2-nitro-anilide)
    • Essigsaeure-(4-brom-2-nitro-anilid)
    • N-(4-bromo-2-nitro-phenyl)-acetamide
    • 4-Bromo-2-nitroacetanilide
    • GUBNCRISSRANNO-UHFFFAOYSA-N
    • 4 -Bromo-2 -nitroacetanilide
    • NSC142293
    • PubChem15583
    • 2-Nitro-4-bromacetanilid
    • N-Acetyl 4-bromo-2-nitroaniline
    • STK367251
    • BBL000685
    • N-(4-Bromo-2-nitrophenyl)acetamide #
    • AS0343
    • Acetanilide, 4′-bromo-2′-nitro- (6CI, 7CI, 8CI)
    • N-(4-Bromo-2-nitrophenyl)acetamide (ACI)
    • 4′-Bromo-2′-nitroacetanilide
    • NSC 142293
    • MFCD00024299
    • NS00039244
    • CS-0153992
    • AE-848/01518043
    • 4//'-Bromo-2//'-nitroacetanilide
    • DB-057046
    • EN300-18635
    • Z87001616
    • NSC-142293
    • DTXSID10236818
    • DS-5199
    • CCG-249272
    • SCHEMBL978546
    • ALBB-023629
    • AKOS004910224
    • 881-50-5
    • SY107207
    • MDL: MFCD00024299
    • Inchi: 1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
    • InChI Key: GUBNCRISSRANNO-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C([N+](=O)[O-])=CC(Br)=CC=1

Computed Properties

  • Exact Mass: 257.96400
  • Monoisotopic Mass: 257.96400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.9

Experimental Properties

  • Melting Point: 102-104°C
  • PSA: 74.92000
  • LogP: 2.91190

N-(4-Bromo-2-nitrophenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(4-Bromo-2-nitrophenyl)acetamide Pricemore >>

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N-(4-Bromo-2-nitrophenyl)acetamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium peroxoborate ,  Sulfuric acid ,  Potassium bromide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Acetic acid ,  Water
Reference
Oxidative bromination of aromatic amides using sodium perborate as oxidant
Hanson, James R.; et al, Journal of Chemical Research, 1997, (11), 432-433

Production Method 2

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Reference
Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds
Call, Arnau ; et al, Journal of the American Chemical Society, 2023, 145(32), 18094-18103

Production Method 3

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 h, 100 °C
Reference
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

Production Method 4

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: 1,2-Dichloroethane ,  Water ;  50 min
Reference
Ultrasonically assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts
Sariah, Sana; et al, Green and Sustainable Chemistry, 2012, 2(3), 97-111

Production Method 5

Reaction Conditions
1.1 Reagents: Silica ,  Nitric acid Catalysts: Sodium tungsten oxide ;  5 min, 150 °C
1.2 Reagents: Sodium thiosulfate
Reference
Mortar-pestle and microwave assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts under solvent free conditions
Sariah, Sana; et al, International Journal of Organic Chemistry, 2012, 2(3), 233-247

Production Method 6

Reaction Conditions
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ;  1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride
Lu, Yang; et al, Tetrahedron, 2013, 69(45), 9422-9427

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; rt
2.1 Reagents: Oxygen ,  Iron nitrate (Fe(NO3)3) nonahydrate Catalysts: N-Hydroxyphthalimide Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source
Gao, Yang; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3881-3884

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  0 °C; overnight, 40 °C
Reference
PIII/PV=O Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles
Nykaza, Trevor V. ; et al, Angewandte Chemie, 2020, 59(11), 4505-4510

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
Reference
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Methanol ,  Water
2.1 100 °C
Reference
Exploration of larger central ring linkers in furamidine analogues: Synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties
Farahat, Abdelbasset A.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(7), 2156-2167

Production Method 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  1 h, 55 °C; 55 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  cooled
2.1 Solvents: Acetic acid ;  3 h, 100 °C
Reference
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

N-(4-Bromo-2-nitrophenyl)acetamide Raw materials

N-(4-Bromo-2-nitrophenyl)acetamide Preparation Products

N-(4-Bromo-2-nitrophenyl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:881-50-5)N-(4-Bromo-2-nitrophenyl)acetamide
Order Number:A842483
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):250.0/827.0
Email:sales@amadischem.com

N-(4-Bromo-2-nitrophenyl)acetamide Related Literature

Additional information on N-(4-Bromo-2-nitrophenyl)acetamide

N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5): A Comprehensive Overview of Properties and Applications

N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5) is an important organic compound with a wide range of applications in pharmaceutical research, agrochemical development, and material science. This aromatic amide derivative, characterized by its bromo and nitro functional groups, has gained significant attention in recent years due to its versatile chemical properties and potential in various industrial applications.

The molecular structure of N-(4-Bromo-2-nitrophenyl)acetamide consists of a phenyl ring substituted with both bromine and nitro groups at specific positions, along with an acetamide side chain. This unique arrangement contributes to its distinct chemical behavior, making it valuable for numerous synthetic pathways. Researchers often search for "N-(4-Bromo-2-nitrophenyl)acetamide synthesis" or "881-50-5 chemical properties" when exploring its potential uses in their projects.

In pharmaceutical applications, N-(4-Bromo-2-nitrophenyl)acetamide serves as a crucial intermediate in the development of various drug candidates. Its structural features make it particularly interesting for medicinal chemists working on novel therapeutic agents. Recent studies have investigated its potential in creating compounds with specific biological activities, addressing current healthcare challenges that align with global research trends.

The compound's physical properties include a molecular weight of 259.07 g/mol and characteristic solubility patterns that make it suitable for various organic reactions. Scientists frequently inquire about "N-(4-Bromo-2-nitrophenyl)acetamide solubility" or "CAS 881-50-5 melting point" when planning experimental procedures. These parameters are essential for determining appropriate reaction conditions and purification methods.

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Looking to the future, N-(4-Bromo-2-nitrophenyl)acetamide continues to attract research interest due to its structural versatility. Its potential applications in developing new materials and bioactive compounds position it as a valuable building block in synthetic chemistry. The compound's role in addressing current scientific challenges ensures its ongoing importance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:881-50-5)N-(4-Bromo-2-nitrophenyl)acetamide
A842483
Purity:99%/99%
Quantity:25g/100g
Price ($):250.0/827.0
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